8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(2-Chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorobenzylsulfanyl moiety at position 8 and a long hexadecyl (C16) alkyl chain at position 7.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-34-25-26(33(2)28(36)32-27(25)35)31-29(34)37-22-23-19-16-17-20-24(23)30/h16-17,19-20H,3-15,18,21-22H2,1-2H3,(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDLGXNAVOKAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound, identified by its CAS number 331842-93-4, exhibits a complex structure that may influence various biological pathways.
The molecular formula of the compound is C29H43ClN4O2S, with a molecular weight of 547.2 g/mol. The predicted density is approximately 1.18 g/cm³, and the pKa value is around 9.46, suggesting its behavior in biological systems can be influenced by pH levels .
| Property | Value |
|---|---|
| Molecular Formula | C29H43ClN4O2S |
| Molecular Weight | 547.2 g/mol |
| Density | 1.18 g/cm³ |
| pKa | 9.46 |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
1. Antioxidant Activity
Studies have shown that purine derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Preliminary investigations suggest that compounds similar to this compound possess antimicrobial properties against a range of pathogens. The presence of the chlorobenzyl group may enhance its interaction with microbial cell membranes.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction and cellular regulation.
Case Studies
Several studies have explored the biological implications of similar compounds:
Case Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives for their antioxidant activity. The results indicated that modifications at the benzyl position significantly enhanced the radical scavenging ability .
Case Study 2: Antimicrobial Testing
In another investigation reported in Antimicrobial Agents and Chemotherapy, a related compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters assessed various purine derivatives for their inhibitory effects on protein kinases. The findings suggested that structural modifications could lead to increased potency and selectivity for specific targets .
Scientific Research Applications
Chemistry
8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Modifies the compound by adding hydrogen or removing oxygen.
- Substitution: Allows for the replacement of functional groups under controlled conditions.
Biological Activities
Research indicates that this compound exhibits potential biological activities , including:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: The compound can interact with biological receptors, influencing physiological responses.
Medicinal Applications
Studies have highlighted its potential therapeutic effects:
- Anti-inflammatory Properties: Research has shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo.
- Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Study 1: Anti-inflammatory Activity
A study conducted by Abou-Ghadir et al. (2014) synthesized a series of purine derivatives, including this compound. The results indicated significant anti-inflammatory activity when tested on animal models with induced inflammation .
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various purine derivatives. The study found that specific modifications to the purine structure enhanced cytotoxicity against breast cancer cells . This suggests that further exploration of 8-[(2-chlorobenzyl)sulfanyl]-7-hexadecyl derivatives could yield promising anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
Position 7 substitutions significantly influence solubility, metabolic stability, and target engagement.
Analysis :
The hexadecyl chain in the target compound likely enhances tissue retention and bioavailability in lipid-rich environments compared to shorter chains (e.g., pentyl or ethyl). However, its long alkyl chain may reduce aqueous solubility, necessitating formulation strategies .
Substituent Variations at Position 8
The 2-chlorobenzylsulfanyl group distinguishes the target compound from analogues with alternative aromatic or aliphatic groups.
Analysis: The 2-chlorobenzyl group may improve target binding through hydrophobic interactions and steric effects compared to non-halogenated analogues.
Preparation Methods
Alkylation via Nucleophilic Substitution
A common approach involves:
-
Tritylation : Protecting the N(9) position with a trityl group to direct regioselective alkylation.
-
Reduction : Using DIBAL-H to reduce the purine to a 7,8-dihydropurine, enabling nucleophilic attack at the 7-position.
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Alkylation : Reacting with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the alkyl chain.
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Deprotection : Removing the trityl group with trifluoroacetic acid (TFA), accompanied by spontaneous reoxidation to restore the purine structure.
Key Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tritylation | Trityl chloride, pyridine | N/A | |
| Reduction | DIBAL-H, THF, 0°C to RT | N/A | |
| Alkylation | Hexadecyl bromide, K₂CO₃, n-butanol, 40°C | 55–88% | |
| Deprotection | TFA, CH₂Cl₂ | N/A |
Installation of the 3-Methyl Group
The methyl group at the 3-position is typically introduced during early-stage synthesis or via direct alkylation.
Methylation Reactions
Methylation can occur during purine ring formation or through post-functionalization:
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Direct Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
-
Catalytic Hydrogenation : For derivatives with a substituent that requires reduction.
Example Protocol
-
Ring Formation : Construct the purine-2,6-dione core with a leaving group at the 3-position.
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Methylation : Treat with methyl iodide and K₂CO₃ in DMF or acetone.
8-Position Substitution with 2-Chlorobenzylsulfanyl
The sulfanyl group at the 8-position is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
Nucleophilic Aromatic Substitution
For this step:
-
Halogenation : Introduce a bromine or chlorine at the 8-position (e.g., using NBS or Cl₂).
-
Substitution : React with 2-chlorobenzylthiol in the presence of a catalyst (e.g., KI) and a dipolar aprotic solvent (e.g., DMF).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | N-Butyl acetate or DMF |
| Catalyst | KI (10 mol%) |
| Base | K₂CO₃ |
| Temperature | 80–100°C |
| Yield | 60–75% |
Mechanistic Insight
The catalyst (KI) facilitates the displacement of the halide by the thiolate anion, enhancing reaction efficiency.
Purification and Characterization
Post-synthesis, the compound undergoes rigorous purification:
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Extraction : Organic solvents (e.g., methyl isobutyl ketone) separate the product from aqueous byproducts.
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Crystallization : Anhydrous ethanol or methanol is used to isolate pure crystals.
-
Analytical Techniques :
Comparative Analysis of Synthesis Routes
Challenges and Innovations
-
Yield Optimization : Patents emphasize catalysts (e.g., KI) to reduce reaction times and improve yields.
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Scalability : Solvent systems (e.g., n-butanol) enable large-scale production.
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Side Reactions : Elimination pathways are mitigated by controlled temperatures and catalyst choice.
Structural and Functional Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
